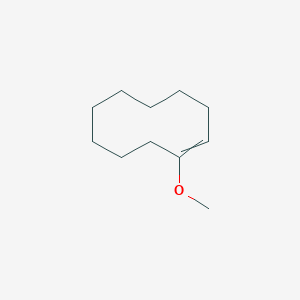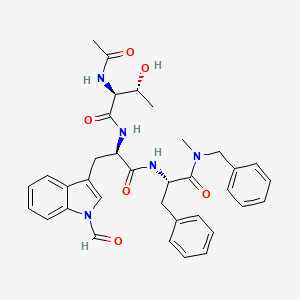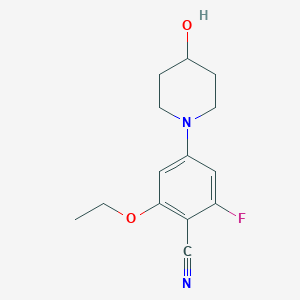
1,3,5,2,4,6-trioxatriborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “1,3,5,2,4,6-trioxatriborinane” is known as Pituitary adenylate cyclase activating polypeptide amide fragment 6-27. It is a synthetic peptide with significant biological activity, particularly in the field of neurobiology. This compound is a fragment of the larger pituitary adenylate cyclase-activating polypeptide (PACAP), which plays a crucial role in various physiological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this peptide involves scaling up the SPPS process. Automated peptide synthesizers are employed to ensure precision and efficiency. The purification process is also scaled up using preparative HPLC systems to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 can undergo various chemical reactions, including:
Oxidation: This peptide can be oxidized at specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different biological activities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard amino acid derivatives are used in SPPS to introduce substitutions.
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences.
Aplicaciones Científicas De Investigación
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 has a wide range of applications in scientific research:
Neurobiology: It is used to study the role of PACAP in neuronal signaling and neuroprotection.
Endocrinology: Researchers use this peptide to investigate its effects on hormone secretion and regulation.
Pharmacology: It serves as a tool to explore the mechanisms of action of PACAP receptors and their potential as drug targets.
Medicine: Potential therapeutic applications include neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes.
Mecanismo De Acción
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 exerts its effects by binding to PACAP receptors, which are G protein-coupled receptors. Upon binding, it activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation triggers various downstream signaling pathways, including protein kinase A (PKA) and mitogen-activated protein kinase (MAPK) pathways, which mediate its physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Pituitary adenylate cyclase activating polypeptide (PACAP-27): The full-length peptide from which the fragment is derived.
Vasoactive intestinal peptide (VIP): Another neuropeptide with similar receptor binding properties.
Secretin: A peptide hormone with structural similarities to PACAP.
Uniqueness
Pituitary adenylate cyclase activating polypeptide amide fragment 6-27 is unique due to its specific sequence and biological activity. Unlike the full-length PACAP-27, this fragment selectively inhibits certain PACAP receptors, making it a valuable tool for dissecting the roles of different receptor subtypes in physiological processes.
Propiedades
Número CAS |
289-56-5 |
|---|---|
Fórmula molecular |
B3H3O3 |
Peso molecular |
83.5 g/mol |
Nombre IUPAC |
1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/B3H3O3/c1-4-2-6-3-5-1/h1-3H |
Clave InChI |
BRTALTYTFFNPAC-UHFFFAOYSA-N |
SMILES canónico |
B1OBOBO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


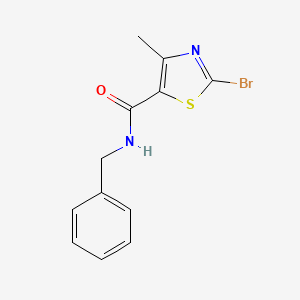
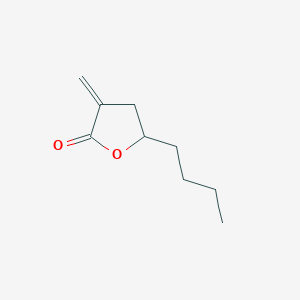
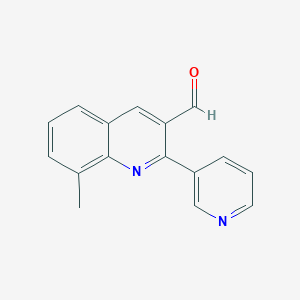
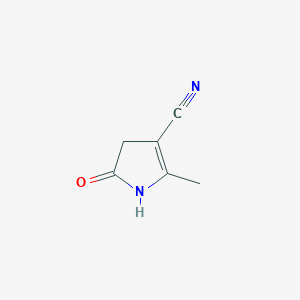
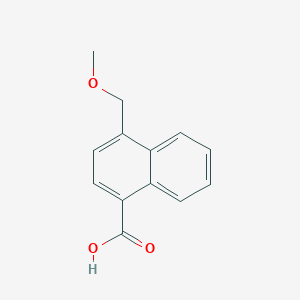

![(3aR,5aR,5bR,7aR,9S,11aR,11bR,13aS)-3a-((4-chlorobenzyl)glycyl)-9-hydroxy-1-isopropyl-5a,5b,8,8,11a-pentamethyl-3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a-octadecahydro-2H-cyclopenta[a]chrysen-2-one](/img/structure/B8493036.png)
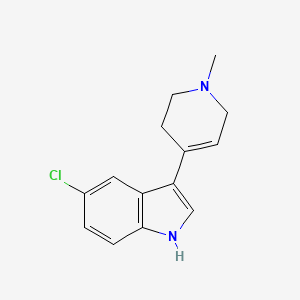
![[2-(4-Bromo-phenyl)-ethyl]-carbamic acid methyl ester](/img/structure/B8493053.png)
![1-(pyridin-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B8493057.png)

